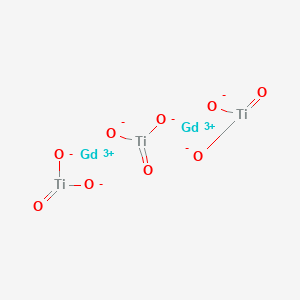
Dioxido(oxo)titanium;gadolinium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido(oxo)titanium;gadolinium(3+) is a compound that combines the properties of titanium and gadolinium Titanium is known for its strength, light weight, and resistance to corrosion, while gadolinium is a rare earth element with unique magnetic and optical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dioxido(oxo)titanium;gadolinium(3+) typically involves the reaction of titanium and gadolinium precursors under controlled conditions. One common method is the hydrothermal synthesis, where titanium and gadolinium salts are dissolved in water and subjected to high temperature and pressure. This process facilitates the formation of the desired compound with high purity and crystallinity .
Industrial Production Methods: Industrial production of dioxido(oxo)titanium;gadolinium(3+) often involves large-scale hydrothermal synthesis or sol-gel methods. These methods allow for the production of the compound in significant quantities while maintaining control over its properties. The sol-gel method, in particular, involves the transition of a solution into a solid gel phase, which is then dried and calcined to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dioxido(oxo)titanium;gadolinium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both titanium and gadolinium, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with dioxido(oxo)titanium;gadolinium(3+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide and gadolinium oxide, while reduction reactions can produce lower oxidation state compounds of titanium and gadolinium .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dioxido(oxo)titanium;gadolinium(3+) is used as a catalyst in various reactions due to its unique properties. It has been studied for its potential in photocatalysis, where it can facilitate reactions under light irradiation .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential as a contrast agent in magnetic resonance imaging (MRI). The gadolinium component enhances the contrast of images, making it easier to diagnose medical conditions .
Industry: Industrially, dioxido(oxo)titanium;gadolinium(3+) is used in the production of advanced materials, such as high-performance ceramics and coatings. Its unique properties make it suitable for applications that require durability and resistance to extreme conditions .
Wirkmechanismus
The mechanism of action of dioxido(oxo)titanium;gadolinium(3+) involves its interaction with molecular targets and pathways. In MRI applications, the gadolinium component interacts with water molecules in the body, enhancing the contrast of images by altering the relaxation times of protons in the water . In photocatalysis, the titanium component absorbs light and generates electron-hole pairs, which then participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dioxido(oxo)titanium;gadolinium(3+) include other titanium and gadolinium-based oxides and complexes, such as titanium dioxide and gadolinium oxide. These compounds share some properties but differ in their specific applications and reactivity .
Uniqueness: What sets dioxido(oxo)titanium;gadolinium(3+) apart is its combination of the unique properties of both titanium and gadolinium. This dual nature allows it to be used in a wider range of applications compared to compounds that contain only one of these elements .
Eigenschaften
Molekularformel |
Gd2O9Ti3 |
|---|---|
Molekulargewicht |
602.1 g/mol |
IUPAC-Name |
dioxido(oxo)titanium;gadolinium(3+) |
InChI |
InChI=1S/2Gd.9O.3Ti/q2*+3;;;;6*-1;;; |
InChI-Schlüssel |
HBJROTVMAWSTFL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Gd+3].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


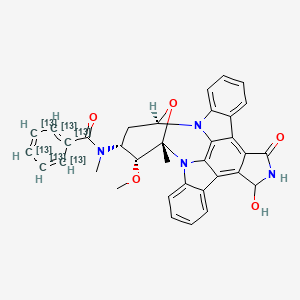
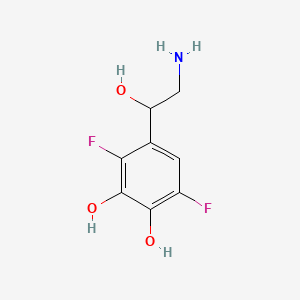

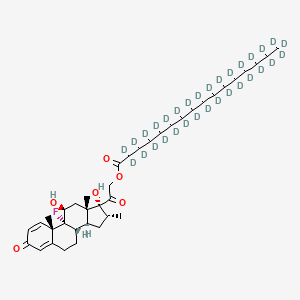

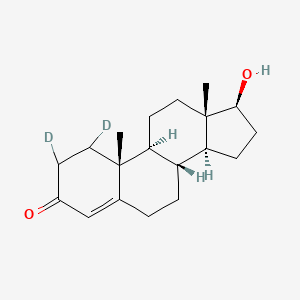
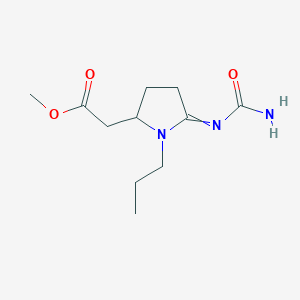
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
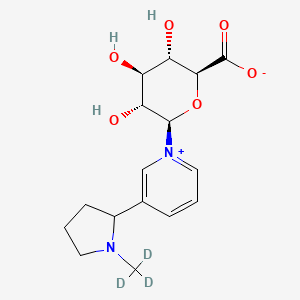
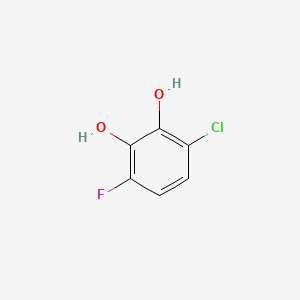
![1-[4-Bromo-3-(methyloxy)phenyl]piperidine](/img/structure/B13838615.png)


![Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
